molecular formula C9H13BrF2N2O B2533169 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole CAS No. 1856028-30-2

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole

Cat. No. B2533169
CAS RN: 1856028-30-2
M. Wt: 283.117
InChI Key: SQDQWTMHOLJHGP-UHFFFAOYSA-N
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Description

4-Bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is a chemical compound belonging to the class of phenylpyrazoles . These compounds consist of a pyrazole ring bound to a phenyl group .


Synthesis Analysis

The synthesis and structure of this novel compound involve an ortho-fluoroazobenzene , specifically methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl] benzoate . The molecule crystallizes in the centrosymmetric space group P-1 , with two rotomer molecules of the title compound in the asymmetric unit. Notably, the position of the ortho-fluoro azo rings differs between the two rotomers, with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate. Although the pure molecule does not exhibit photoactivity in its close-packed lattice, in solution, its absorption bands in the visible region show a separation of about 20 nm , as expected for o-fluoroazobenzene. A comparison to related and previously published co-crystals of substituted azobenzenes is also presented .


Molecular Structure Analysis

The molecular formula of This compound is C₁₀H₁₄BrF₂N₂O . Its molecular weight is approximately 295.08 g/mol . The compound’s chemical structure consists of a pyrazole ring with a 4-bromo substituent, a propyl group, and an ethoxy group containing two fluorine atoms .


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene provides insights into the reaction products and the estimation of polymer structure. Gas, liquid, and solid states were investigated using various techniques, including UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy. The polymerization mechanism occurs in multiple steps, with hydrogen bromide gas acting as both a catalyst and an acid to cleave the alkoxyl group. Understanding such reactions is crucial for designing monomers via autopolymerization .

properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-2-3-14-4-7(10)8(13-14)5-15-6-9(11)12/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDQWTMHOLJHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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